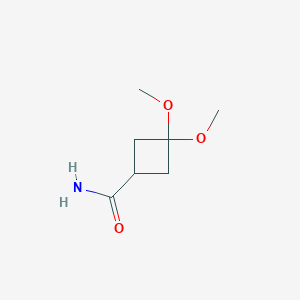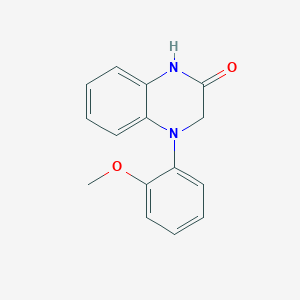
4-(2-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a derivative of 2-methoxyphenyl compounds . These compounds are often used in the synthesis of various pharmaceuticals and have been studied for their potential biological activities .
Synthesis Analysis
While specific synthesis methods for “4-(2-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one” were not found, related compounds have been synthesized using various methods. For example, a phosphorous containing primary amine-based curing agent was synthesized using a linker mode approach under reflux condition .Molecular Structure Analysis
The molecular structure of related compounds has been established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .Chemical Reactions Analysis
The chemical reactions involving related compounds have been studied. For instance, the acetylation of 4-allyl-2-methoxyphenol to 4-allyl-2-methoxyphenyl acetate has been monitored .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .Scientific Research Applications
Antitumor Activity
- Design and Synthesis for Antitumor Agents : A study on the design, synthesis, and preclinical evaluation of 2-phenylquinolin-4-ones (2-PQs) derivatives, including those related to 4-(2-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one, showed significant antitumor activities. Among these, certain analogues exhibited potent inhibitory activity against various cancer cell lines, suggesting their potential as anticancer drug candidates. The study also highlighted the selective inhibition of cancer cell lines and the promising preclinical profile of these compounds for further development as clinical candidates (Li-Chen Chou et al., 2010).
Dopamine Antagonists
- Synthesis for Neuroleptic Activity : Research on the synthesis of 8-(methoxyphenyl)-1,2,3,4-tetrahydroisoquinolines, which share structural similarities with 4-(2-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one, identified these compounds as dopamine antagonists. Although their potential as antipsychotic agents was explored, the findings did not conclusively demonstrate their effectiveness compared to standard neuroleptic agents, indicating the complexity of targeting dopamine receptors for therapeutic applications (C. R. Ellefson et al., 1980).
Tubulin-Binding Agents
- Antitumor Lead and Tubulin-Binding : A study highlighted the potential of 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, closely related to the chemical structure , as a lead compound for cancer treatment. It exhibited high antiproliferative activity, disrupted tumor vasculature, and induced apoptosis in cancer cells. This compound represents a novel class of tubulin-binding tumor-vascular disrupting agents (tumor-VDAs), emphasizing the therapeutic potential of such molecules in targeting cancer (Mu-Tian Cui et al., 2017).
Anti-Tubercular Agents
- Discovery of Quinoxaline Derivatives : Research into quinoxaline-1,4-di-N-oxide derivatives, which share a quinoxaline core with 4-(2-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one, identified novel compounds with significant anti-tubercular activity. These findings underscore the potential of such derivatives in developing new treatments against Mycobacterium tuberculosis, demonstrating the versatility of the quinoxaline scaffold in medicinal chemistry (S. Srinivasarao et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(2-methoxyphenyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-19-14-9-5-4-8-13(14)17-10-15(18)16-11-6-2-3-7-12(11)17/h2-9H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZSAMOKZXCADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one | |
CAS RN |
1892808-13-7 |
Source


|
| Record name | 4-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinoxalin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dimethyl-1-{2-[2-(morpholin-4-ylmethyl)benzimidazolyl]ethoxy}benzene](/img/structure/B2850577.png)
![2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B2850579.png)

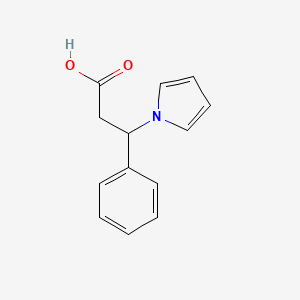
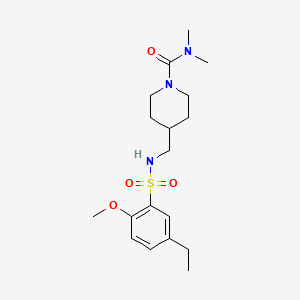


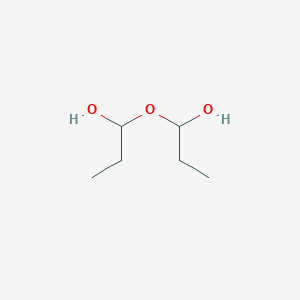
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2850590.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-chlorobenzamide](/img/structure/B2850591.png)
